Cas no 80751-65-1 (1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)-)

1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)- structure
80751-65-1 structure
Nome del prodotto:1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)-
Numero CAS:80751-65-1
MF:C19H20ClNO2
MW:329.820604324341
CID:722985
PubChem ID:24277890

1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)-
    • (+/-)-6-CHLORO-7,8-DIHYDROXY-3-ALLYL-1-PHENYL-2,3,4,5-TETRAHYDRO-1H-3-BENZAZEPINE HYDROBROMIDE
    • (+/-)-CHLORO-APB HYDROBROMIDE
    • Chloro-APB hydrobromide
    • (±)-SKF 82958
    • 1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)
    • 6-Chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)-1H-3-benzazepine-7,8-diol
    • 6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
    • Chloro-APB
    • Cl-apb
    • (±)-SKF-82958 hydrobromide
    • (±)-6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide
    • 6-Chloro-N-allyl-SKF-38393 hydrobromide
    • ( inverted exclamation markA)-SKF 82958; Chloro-AP;Cl-APB;SKF-82958;SKF82958
    • CHEMBL35354
    • NCGC00015186-04
    • SK-82958
    • UNII-7W60FE897Q
    • FT-0650598
    • 80751-65-1
    • SDCCGSBI-0050379.P002
    • NCGC00015186-02
    • NCGC00162140-02
    • NCGC00162140-01
    • BPBio1_001362
    • PDSP1_001515
    • NCGC00015186-06
    • BCP15774
    • RS(+/-)-6-Cl-APB3-Allyl-6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol
    • GTPL10742
    • NCGC00015186-03
    • 3-Allyl-6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol; hydrobromide(Cl-APB)
    • 7W60FE897Q
    • SKF82958
    • BDBM50004917
    • CS-4594
    • 1H-3-BENZAZEPINE-7,8-DIOL, 6-CHLORO-2,3,4,5-TETRAHYDRO-1-PHENYL-3-(2-PROPEN-1-YL)-
    • HY-10435
    • Biomol-NT_000069
    • 6-chloro-1-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol
    • Chloro-AP
    • PDSP2_001499
    • AKOS030526181
    • SKF 82958
    • Q12746853
    • SKF-82958, (+/-)-
    • (+/-)-SKF 82958
    • DTXSID70894837
    • CHEBI:111172
    • NS00075506
    • Skf-82958
    • SK&F-82958
    • 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)-
    • SK&F 82958
    • Lopac0_000392
    • L000995
    • 9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol
    • CCG-204486
    • SCHEMBL4388800
    • BRD-A04438777-001-01-4
    • 6-CHLORO-2,3,4,5-TETRAHYDRO-1-PHENYL-3-(2-PROPEN-1-YL)-1H-3-BENZAZEPINE-7,8-DIOL
    • DTXCID101324399
    • MDL: MFCD00069235
    • Inchi: InChI=1S/C19H20ClNO2/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13/h2-7,11,16,22-23H,1,8-10,12H2
    • Chiave InChI: WLXGFAVTAAQOFH-UHFFFAOYSA-N
    • Sorrisi: OC1=C(O)C=C2C(C3=CC=CC=C3)CN(CC=C)CCC2=C1Cl

Proprietà calcolate

  • Massa esatta: 329.118257g/mol
  • Carica superficiale: 0
  • XLogP3: 3.9
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta legami ruotabili: 3
  • Massa monoisotopica: 329.118257g/mol
  • Massa monoisotopica: 329.118257g/mol
  • Superficie polare topologica: 43.7Ų
  • Conta atomi pesanti: 23
  • Complessità: 399
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

  • Colore/forma: solido
  • Densità: 1.234 g/cm3
  • Punto di ebollizione: 473.7 °C at 760 mmHg
  • Punto di infiammabilità: 240.3 °C
  • Indice di rifrazione: 1.616
  • Solubilità: H2O: 3.7 mg/mL
  • PSA: 43.70000
  • LogP: 4.82320

1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)- Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Condizioni di conservazione:Please store the product under the recommended conditions in the Certificate of Analysis.

1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
DC Chemicals
DC23211-100 mg
SKF 82958
80751-65-1 >98%
100mg
$400.0 2022-02-28
SHENG KE LU SI SHENG WU JI SHU
sc-252573A-25mg
Chloro-APB hydrobromide,
80751-65-1
25mg
¥3888.00 2023-09-05
DC Chemicals
DC23211-1 g
SKF 82958
80751-65-1 >98%
1g
$1600.0 2022-02-28
DC Chemicals
DC23211-250 mg
SKF 82958
80751-65-1 >98%
250mg
$800.0 2022-02-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce51696-5mg
SKF 82958 ((±)-SKF 82958)
80751-65-1 98%
5mg
¥882.00 2023-09-07
Biosynth
FDA75165-25 mg
Chloro-apb hydrobromide
80751-65-1
25mg
$762.25 2023-01-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S877288-10mg
SKF 82958
80751-65-1 98%
10mg
¥2,800.00 2022-01-13
SHENG KE LU SI SHENG WU JI SHU
sc-252573A-25 mg
Chloro-APB hydrobromide,
80751-65-1
25mg
¥3,888.00 2023-07-10
Biosynth
FDA75165-10 mg
Chloro-apb hydrobromide
80751-65-1
10mg
$406.60 2023-01-04
Biosynth
FDA75165-100 mg
Chloro-apb hydrobromide
80751-65-1
100MG
$1,953.00 2023-01-04
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.